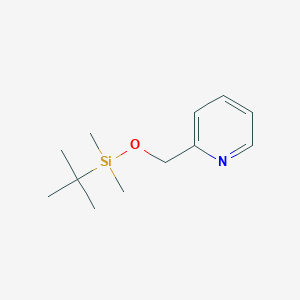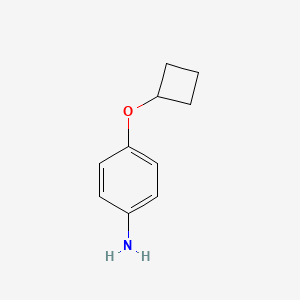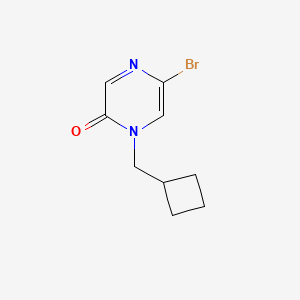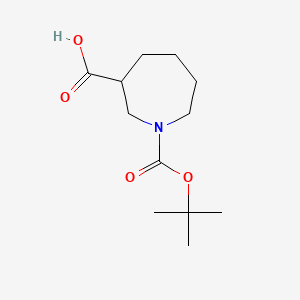
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as CHEC-9, is a novel small molecule that has been recently identified as a potential anticancer drug. It belongs to the class of urea derivatives and has been found to exhibit potent antitumor activity against a wide range of cancer cell lines.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Compounds featuring urea derivatives have been investigated for their efficacy as corrosion inhibitors. For example, urea derivatives demonstrated significant corrosion inhibition properties for mild steel in acidic solutions. The study indicates that these compounds can adsorb onto metal surfaces, forming a protective layer that mitigates corrosion, suggesting potential applications in industrial settings to enhance material longevity (Mistry et al., 2011).
Synthetic Chemistry and Drug Development
In synthetic chemistry and drug development, urea derivatives are utilized for their unique reactivity and potential biological activities. Research has shown that these compounds can be synthesized through various chemical reactions and evaluated for activities such as inhibition of specific enzymes. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, which is crucial for developing treatments for diseases like Alzheimer's (Vidaluc et al., 1995).
Material Science
In material science, urea derivatives contribute to the understanding and development of new materials. For example, studies on poly(urethane urea) multiblock copolymers have explored their phase-separated morphology, providing insights into designing materials with specific mechanical and chemical properties (Garrett et al., 2000).
Environmental Science
Research also extends into environmental science, where compounds similar to 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea are studied for their environmental impact and potential as biomarkers for exposure assessment (Silva et al., 2013).
Eigenschaften
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-18-13-16(14-22(18)17-9-5-2-6-10-17)21-19(24)20-12-11-15-7-3-1-4-8-15/h2,5-7,9-10,16H,1,3-4,8,11-14H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODERRFVSPQYYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2897627.png)
![3-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl}-4-(2-methoxyethoxy)-N-methyl-N-propylbenzene-1-sulfonamide](/img/structure/B2897628.png)


![2,2-difluoro-2-(4-fluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2897637.png)





![N-cyclopentyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2897644.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2897646.png)
